![molecular formula C14H18N2O3 B7587267 3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid, commonly known as CPMEB, is a chemical compound with potential therapeutic applications. It belongs to the class of benzoic acid derivatives and is a white crystalline powder. CPMEB has been studied for its ability to inhibit the growth of cancer cells and has shown promising results in preclinical studies.
Applications De Recherche Scientifique
CPMEB has been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. CPMEB has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPMEB has been studied for its anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of CPMEB is not fully understood, but it is believed to involve the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell growth. By inhibiting DHODH, CPMEB disrupts the synthesis of pyrimidine nucleotides, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
CPMEB has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity to normal cells. It has also been found to inhibit tumor growth in animal models. CPMEB has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using CPMEB in lab experiments include its selective cytotoxicity towards cancer cells, its ability to induce apoptosis, and its anti-inflammatory properties. However, the limitations of using CPMEB include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells at high concentrations.
Orientations Futures
Future research on CPMEB could focus on its potential therapeutic applications in specific types of cancer, such as breast cancer or lung cancer. Studies could also investigate the use of CPMEB in combination with other chemotherapeutic agents to enhance its effectiveness. Further research could also explore the mechanism of action of CPMEB in more detail and identify potential biomarkers for predicting its efficacy in cancer treatment.
Méthodes De Synthèse
The synthesis of CPMEB involves the reaction of 3-aminomethylbenzoic acid with cyclopropylmethyl isocyanate in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is purified by recrystallization. The yield of CPMEB obtained by this method is around 70%.
Propriétés
IUPAC Name |
3-[[[cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-16(9-10-5-6-10)14(19)15-8-11-3-2-4-12(7-11)13(17)18/h2-4,7,10H,5-6,8-9H2,1H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGFLEIITYXUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.